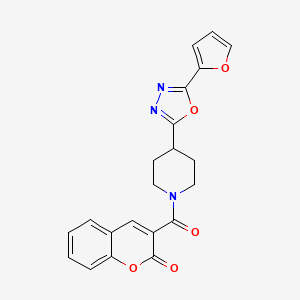

3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Description

The compound 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a heterocyclic hybrid molecule combining three key structural motifs:

- Coumarin (2H-chromen-2-one): A benzopyrone core known for its pharmacological versatility, including antimicrobial, antioxidant, and anti-inflammatory properties.

- 1,3,4-Oxadiazole: A five-membered heterocycle with two nitrogen atoms, widely studied for its antimicrobial and antifungal activities.

- Piperidine-carbonyl linkage: A six-membered nitrogen-containing ring that enhances bioavailability and modulates target interactions.

Properties

IUPAC Name |

3-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5/c25-20(15-12-14-4-1-2-5-16(14)28-21(15)26)24-9-7-13(8-10-24)18-22-23-19(29-18)17-6-3-11-27-17/h1-6,11-13H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYRLWILLRXONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl-1,3,4-oxadiazole intermediate. This intermediate is then coupled with a piperidine derivative under specific reaction conditions to form the piperidine-1-carbonyl intermediate. Finally, this intermediate undergoes a cyclization reaction with a chromenone derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

The synthesis of this compound involves multi-step protocols, often starting with functionalized precursors. Key steps include:

a) Oxadiazole Ring Formation

The 1,3,4-oxadiazole moiety is typically synthesized via cyclization of diacylhydrazides using dehydrating agents like phosphorus oxychloride (POCl₃) . For example:

-

Reaction of furan-2-carbohydrazide with a piperidine-linked carboxylic acid derivative under POCl₃ yields the oxadiazole-piperidine intermediate .

b) Chromenone Assembly

The chromenone (coumarin) core is constructed via Pechmann condensation, where substituted phenols react with β-keto esters in acidic conditions. For instance:

-

4-Hydroxycoumarin intermediates are functionalized at the C-3 position through acyl migration or nucleophilic substitution .

c) Piperidine-Carbonyl Coupling

The piperidine-carboxylate linker is introduced via amidation or urea-forming reactions. A common method involves:

-

Reaction of the oxadiazole-piperidine intermediate with activated chromenone-3-carbonyl chloride in the presence of a base (e.g., triethylamine).

Functional Group Reactivity

The compound participates in reactions driven by its distinct functional groups:

a) Oxadiazole Ring

-

Nucleophilic Substitution : The C-2 position of the oxadiazole undergoes substitution with amines or thiols under basic conditions .

-

Electrophilic Aromatic Substitution : The furan-attached oxadiazole can undergo halogenation or nitration at the furan’s α-position.

b) Chromenone Core

-

Michael Addition : The C-3/C-4 double bond reacts with nucleophiles (e.g., amines) to form adducts .

-

Photodimerization : UV irradiation induces [2+2] cycloaddition between chromenone units, forming dimers .

c) Furan Moiety

-

Diels-Alder Reactions : The furan ring acts as a diene in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).

Reaction Conditions and Outcomes

Mechanistic Insights

-

Oxadiazole Formation : Cyclodehydration of diacylhydrazides proceeds via an intermediate acyloxyphosphonium ion, followed by elimination of HPO₃ .

-

Chromenone Functionalization : Acyl migration in 4-hydroxycoumarin derivatives involves a -shift mechanism, as evidenced by isolated intermediates .

-

Furan Reactivity : The electron-rich furan undergoes electrophilic substitution preferentially at the α-position due to resonance stabilization.

Stability and Degradation

-

Acidic Conditions : The oxadiazole ring hydrolyzes slowly in concentrated HCl, yielding hydrazide derivatives .

-

Basic Conditions : The chromenone’s lactone ring opens in NaOH, forming a water-soluble carboxylate .

-

Thermal Stability : Decomposition occurs above 220°C, releasing CO and furan fragments.

Scientific Research Applications

Pharmaceutical Development

The unique structural features of this compound suggest significant potential in drug discovery and development:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to the target molecule showed effective cytotoxicity against various cancer cell lines, including liver cancer (HUH7) and breast cancer (MCF7) cells. The synthesized analogs displayed lower IC50 values than traditional chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Compounds containing the oxadiazole moiety have been studied for their antimicrobial activities. A series of derivatives were tested against gram-positive and gram-negative bacteria, revealing significant antibacterial effects, particularly against Bacillus species. This suggests that the target compound may also possess similar antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Anti-inflammatory Effects

The incorporation of the piperidine and furan rings may enhance the anti-inflammatory potential of the compound. Research on related structures has shown that they can inhibit inflammatory pathways, suggesting that the target compound could be evaluated for its ability to modulate inflammation in various disease models .

Agrochemical Applications

The furan and oxadiazole components lend themselves to applications in agricultural chemistry. Compounds with similar structures have been investigated as potential herbicides and pesticides due to their ability to disrupt biological processes in pests while being less harmful to crops .

Case Study: Herbicide Development

A study focused on the synthesis of oxadiazole derivatives for use as herbicides found that specific modifications to the structure significantly increased herbicidal activity against common weeds. The target compound's structural features could be optimized for similar applications in agrochemicals .

Advanced Materials

The unique properties of 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one make it a candidate for developing advanced materials:

3.1.1 Polymers and Coatings

Research has indicated that oxadiazole derivatives can be used to create polymers with enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices could lead to materials suitable for high-performance applications in coatings and electronics .

3.1.2 Case Study: Coating Applications

A recent investigation into polymer composites revealed that integrating oxadiazole derivatives improved the mechanical properties and durability of coatings used in industrial applications, suggesting a pathway for commercial exploitation .

Mechanism of Action

The mechanism of action of 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations

a) Role of Oxadiazole Substituents

- Furan-2-yl (Target Compound and LMM11) : The furan group in LMM11 demonstrated antifungal efficacy against C. albicans , suggesting that the target compound may exhibit similar or enhanced activity due to the furan’s electron-rich aromatic system, which can improve membrane penetration.

- Sulfanyl (Triazinyl-piperidine derivative) : Sulfanyl-substituted oxadiazoles showed broad-spectrum antibacterial activity, with MIC values as low as 0.5 µg/mL against S. aureus . However, sulfanyl groups may confer higher toxicity compared to furan.

- Hydroxyphenyl (Compounds 9a, 9b) : Hydroxyl groups enhance solubility but may reduce metabolic stability, limiting their utility in drug development .

b) Impact of Linked Moieties

- Piperidine vs. Piperazine : Piperidine-linked compounds (e.g., the target compound) generally exhibit better blood-brain barrier penetration than piperazine analogs, which could be advantageous for central nervous system-targeted therapies.

- Triazinyl-piperidine : The triazine moiety in contributes to DNA intercalation or enzyme inhibition (e.g., dihydrofolate reductase), explaining its potent antimicrobial activity.

c) Coumarin Core

The coumarin scaffold is a consistent feature across all analogs, acting as a planar aromatic system that facilitates intercalation into microbial DNA or inhibition of topoisomerases.

Biological Activity

The compound 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule that combines structural elements of piperidine, oxadiazole, and coumarin. These components are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of the target compound typically involves multi-step organic reactions. The furan and oxadiazole moieties are synthesized through cyclization reactions that yield 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine as a key intermediate. Subsequent reactions with piperidine derivatives and coumarin-based compounds lead to the formation of the final product. The following table summarizes the synthetic pathway:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Furan + Hydrazine + Acetic Acid | 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine |

| 2 | 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine + Piperidine Derivative | Intermediate Piperidine Compound |

| 3 | Intermediate + Coumarin Derivative | This compound |

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and coumarin moieties exhibit significant anticancer properties. For instance, a study published in Chemical & Pharmaceutical Bulletin reported that derivatives of oxadiazole showed potent cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the low micromolar range . The mechanism is believed to involve apoptosis induction through caspase activation and modulation of cell cycle regulators.

Antibacterial Activity

The incorporation of furan and oxadiazole has also been linked to enhanced antibacterial activity. Research indicates that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study highlighted that derivatives with oxadiazole rings exhibited significant inhibition against Staphylococcus aureus and Escherichia coli . The proposed mechanism includes disruption of bacterial cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored in several preclinical studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests that the compound could be beneficial in treating inflammatory diseases.

Case Studies

- Anticancer Efficacy : A case study involving the treatment of ovarian cancer cells with an oxadiazole-coumarin derivative showed a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of exposure . The study emphasized the importance of structure–activity relationships (SAR) in optimizing efficacy.

- Bacterial Inhibition : Another study assessed the antibacterial properties of a related compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, indicating strong antibacterial potential .

Q & A

Basic Question: What are the key steps in synthesizing this compound, and how can reaction progress be monitored?

Methodological Answer:

The synthesis involves coupling a coumarin-3-carbohydrazide derivative with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) under reflux in ethanol with catalytic piperidine . Critical steps include:

- Hydrazide activation : Reacting 2-oxo-2H-chromene-3-carbohydrazide with furan-substituted oxadiazole precursors.

- Cyclization : Formation of the 1,3,4-oxadiazole ring under reflux (5–6 hours).

- Purification : Recrystallization from solvents like ethanol or acetonitrile to isolate the product.

Monitoring : Use thin-layer chromatography (TLC) to track intermediates and high-performance liquid chromatography (HPLC) for final purity assessment .

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization requires systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

- Catalyst loading : Adjust piperidine concentration (0.1–1.0 eq) to balance reaction rate and byproduct formation.

- Temperature gradients : Gradual heating (e.g., 80°C → 120°C) reduces decomposition of thermally sensitive intermediates.

Validate improvements using design-of-experiment (DoE) frameworks and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (>98% purity threshold) .

Basic Question: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for coumarin and furan), piperidine methylene groups (δ 1.5–3.0 ppm), and carbonyl signals (δ 165–175 ppm) .

- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., C21H16N3O5 requires m/z 406.1042) .

Advanced Question: How can researchers address discrepancies in biological activity data across similar analogs?

Methodological Answer:

Contradictions often arise from subtle structural variations (e.g., substituents on the oxadiazole or coumarin). Mitigate by:

- Comparative SAR Analysis : Synthesize analogs with controlled substitutions (e.g., 4-fluorophenyl vs. furan) and test under standardized assays .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity trends.

- Mechanistic Studies : Use molecular docking to assess binding affinity variations in target proteins (e.g., kinases or oxidases) .

Basic Question: What strategies ensure compound stability during biological assays?

Methodological Answer:

- Storage : Lyophilize and store at –80°C under inert gas (argon) to prevent oxidation.

- Solvent Selection : Use DMSO for stock solutions (≤10 mM) to avoid aqueous hydrolysis.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .

Advanced Question: How can the role of the oxadiazole moiety in bioactivity be mechanistically probed?

Methodological Answer:

- Isosteric Replacement : Synthesize analogs replacing oxadiazole with thiadiazole or triazole to assess electronic/steric effects .

- Fluorescence Quenching : Study interactions with biomolecules (e.g., albumin) via Förster resonance energy transfer (FRET).

- Computational Modeling : Perform density functional theory (DFT) calculations to evaluate oxadiazole’s electron-withdrawing effects on the coumarin π-system .

Basic Question: What methods assess the compound’s solubility for in vitro studies?

Methodological Answer:

- Shake-Flask Method : Dissolve excess compound in PBS (pH 7.4) or simulated gastric fluid, agitate for 24 hours, and quantify supernatant via UV-Vis spectroscopy.

- Co-solvency Approach : Use ethanol or PEG-400 (<5% v/v) to enhance solubility without cytotoxicity .

Advanced Question: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., benzophenone) into the compound to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification.

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm binding .

Basic Question: What are the critical parameters for scaling up synthesis?

Methodological Answer:

- Batch vs. Flow Chemistry : Evaluate continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield.

- Green Chemistry Metrics : Optimize atom economy (e.g., >70%) and E-factor (<20) by replacing toxic solvents (e.g., DMF with cyclopentyl methyl ether) .

Advanced Question: How can metabolic stability be predicted early in development?

Methodological Answer:

- In Silico Tools : Use software like ADMET Predictor™ or SwissADME to estimate hepatic clearance and CYP450 inhibition.

- Microsomal Incubations : Test compound stability in human liver microsomes (HLM) with NADPH cofactor, quantifying parent compound depletion via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.